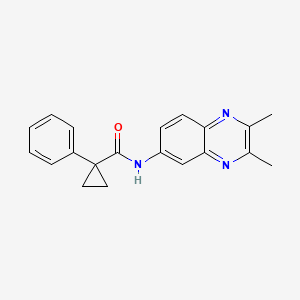
N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea
Descripción general
Descripción
N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea, also known as BFT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFT belongs to the class of thiourea derivatives, which have been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to have anti-viral properties, which could be useful in the development of new antiviral drugs.
Mecanismo De Acción
The mechanism of action of N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell growth and proliferation. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune responses. These mechanisms of action may contribute to the anti-cancer and anti-inflammatory effects of N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. Additionally, N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to have antiviral properties, inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has several advantages for use in lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. It is also relatively easy to synthesize, making it readily available for research. However, there are limitations to the use of N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Direcciones Futuras
For research on N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea could help expand our understanding of its potential applications in disease treatment and drug development.
Propiedades
IUPAC Name |
1-(4-butylphenyl)-3-[(4-fluorophenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2S/c1-2-3-4-14-7-11-17(12-8-14)21-18(22)20-13-15-5-9-16(19)10-6-15/h5-12H,2-4,13H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJWGKDATDQTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4716975.png)

![N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4716982.png)

![1-(4-fluorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4716998.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4717010.png)
![2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4717016.png)
![N-(4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4717021.png)
![3-(3,4-dimethoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4717024.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4717032.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B4717039.png)
![N-(2-hydroxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4717047.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea](/img/structure/B4717067.png)
![4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4717076.png)